molecular formula C12H24ClNO B6188325 3-(cyclohexylmethyl)oxan-4-amine hydrochloride, Mixture of diastereomers CAS No. 2639416-16-1

3-(cyclohexylmethyl)oxan-4-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6188325
CAS No.: 2639416-16-1
M. Wt: 233.8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclohexylmethyl)oxan-4-amine hydrochloride, mixture of diastereomers, is a chemical compound with a complex structure. It is characterized by the presence of a cyclohexylmethyl group attached to an oxane ring, which is further bonded to an amine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylmethyl)oxan-4-amine hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylmethyl bromide with oxirane to form the oxane ring. This intermediate is then reacted with ammonia or an amine derivative to introduce the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(cyclohexylmethyl)oxan-4-amine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylmethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxane derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various alkyl or acyl groups.

Scientific Research Applications

3-(cyclohexylmethyl)oxan-4-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(cyclohexylmethyl)oxan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclohexylmethyl)oxan-4-amine: The non-hydrochloride form of the compound.

    Cyclohexylmethylamine: A simpler amine derivative with similar structural features.

    Oxan-4-amine derivatives: Compounds with variations in the substituents on the oxane ring.

Uniqueness

3-(cyclohexylmethyl)oxan-4-amine hydrochloride is unique due to its specific combination of functional groups and the presence of diastereomers

Properties

CAS No.

2639416-16-1

Molecular Formula

C12H24ClNO

Molecular Weight

233.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.